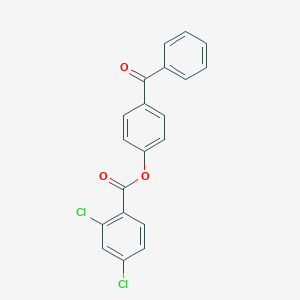

4-Benzoylphenyl 2,4-dichlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H12Cl2O3 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

(4-benzoylphenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C20H12Cl2O3/c21-15-8-11-17(18(22)12-15)20(24)25-16-9-6-14(7-10-16)19(23)13-4-2-1-3-5-13/h1-12H |

InChI Key |

IBPPPLPCKFUMJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoylphenyl 2,4 Dichlorobenzoate and Analogous Aromatic Esters

Esterification Reactions via Acyl Chlorides and Phenols

The reaction between an acyl chloride and a phenol (B47542) represents a fundamental and widely employed method for the synthesis of aromatic esters. This transformation, a type of nucleophilic acyl substitution, involves the attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. cam.ac.uklibretexts.org In the context of synthesizing 4-Benzoylphenyl 2,4-dichlorobenzoate (B1228512), this would involve the reaction of 4-hydroxybenzophenone (B119663) with 2,4-dichlorobenzoyl chloride.

A common variant of this reaction is the Schotten-Baumann reaction, which is performed in the presence of a base, such as aqueous sodium hydroxide (B78521). organic-chemistry.orgwikipedia.org The base serves to neutralize the hydrogen chloride generated during the reaction, preventing it from protonating the starting phenol and rendering it non-nucleophilic. organic-chemistry.org Furthermore, the base can deprotonate the phenol to form the more nucleophilic phenoxide ion, which accelerates the rate of reaction. doubtnut.com

Optimization of Reaction Conditions for Enhanced Efficiency

To improve the yields and reaction rates of phenol esterification, various parameters can be optimized. A significant advancement in this area is the use of phase-transfer catalysis (PTC). lew.roresearchgate.net This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the acyl chloride is located, thus promoting the reaction. lew.roresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield of the desired ester while minimizing side reactions, such as the hydrolysis of the acyl chloride. lew.ro Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst.

Below is a data table summarizing the optimization of reaction conditions for the O-acylation of phenols with acyl chlorides under phase-transfer catalysis.

Mechanistic Investigations of Phenol Benzoylation Pathways

The benzoylation of phenols with benzoyl chloride follows a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the carbonyl carbon of the benzoyl chloride. In a basic medium, the phenol is deprotonated to form a phenoxide ion, which is a significantly stronger nucleophile than the neutral phenol. doubtnut.com

The mechanism proceeds through the following key steps:

Formation of the Nucleophile: In the presence of a base like sodium hydroxide, the phenol is deprotonated to form the corresponding phenoxide ion.

Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com

Product Formation: The final product, the phenyl ester, is formed.

Alternative Esterification Approaches in Aromatic Systems: Carboxylic Acids and Acid Anhydrides

While the use of acyl chlorides is a prevalent method for ester synthesis, alternative approaches utilizing carboxylic acids or acid anhydrides are also well-established.

The direct esterification of a phenol with a carboxylic acid, known as Fischer esterification, is generally slow and requires harsh conditions, such as high temperatures and a strong acid catalyst. numberanalytics.com This method is often not preferred for phenols due to their lower nucleophilicity compared to alcohols. numberanalytics.com

A more effective alternative involves the use of carboxylic acid anhydrides. The reaction of a phenol with an acid anhydride, such as benzoic anhydride, in the presence of a base or an acid catalyst, can yield the corresponding aromatic ester. These reactions are typically slower than those with acyl chlorides and may require heating. cam.ac.uk

Modern methods have focused on the development of more efficient coupling reagents to facilitate esterification with carboxylic acids under milder conditions. capes.gov.br

Targeted Synthetic Strategies for Dichlorobenzoate Derivatives

The synthesis of dichlorobenzoate derivatives, such as the 2,4-dichloro-substituted esters, relies on the availability of the corresponding 2,4-dichlorobenzoic acid or its activated forms. 2,4-Dichlorobenzoic acid can be prepared through the oxidation of 2,4-dichlorotoluene. wikipedia.orgresearchgate.net This oxidation can be carried out using air in the presence of a cobalt-manganese catalyst system, offering an environmentally conscious approach. researchgate.net Another method involves liquid-phase oxidation with a gas containing molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine. google.com

Once 2,4-dichlorobenzoic acid is obtained, it can be converted to the more reactive 2,4-dichlorobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be reacted with a phenol to form the desired dichlorobenzoate ester, as described in section 2.1.

Synthetic Approaches for the Incorporation of Benzoylphenyl Scaffolds

The benzoylphenyl scaffold, specifically the 4-hydroxybenzophenone moiety, is a key component of the target molecule. There are several synthetic routes to access 4-hydroxybenzophenone.

One common method is the Friedel-Crafts acylation of phenol with benzoyl chloride. ijraset.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The acylation of phenol can lead to a mixture of ortho and para isomers, from which the desired 4-hydroxybenzophenone (the para isomer) needs to be separated. To improve the selectivity and efficiency of this reaction, various catalysts and reaction conditions have been explored, including the use of K-10 clay supported metal chlorides as eco-friendly catalysts. ijraset.com

Another approach involves the Fries rearrangement of phenyl benzoate (B1203000). googleapis.com In this reaction, phenyl benzoate is treated with a Lewis acid, which promotes the migration of the benzoyl group from the oxygen to the aromatic ring, yielding a mixture of 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone.

A different strategy for synthesizing 4-hydroxybenzophenone involves the reaction of 4-hydroxybenzoic acid with a suitable aromatic compound in the presence of a dehydrating agent and a Lewis acid. googleapis.comgoogleapis.com For instance, reacting 4-hydroxybenzoic acid with fluorobenzene (B45895) in the presence of thionyl chloride and aluminum chloride can produce 4-fluoro-4'-hydroxybenzophenone, which is a related and important diaryl ketone. googleapis.com

The synthesis of ethers from 4-hydroxybenzophenone has also been reported, where it is reacted with various halides in the presence of a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). royalsocietypublishing.org While this demonstrates the reactivity of the hydroxyl group, for the synthesis of 4-Benzoylphenyl 2,4-dichlorobenzoate, the esterification reaction is the required transformation.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Benzoylphenyl 2,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Benzoylphenyl 2,4-dichlorobenzoate (B1228512) in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, each proton and carbon atom can be unambiguously assigned.

High-Resolution Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analyses

The ¹H NMR spectrum of 4-Benzoylphenyl 2,4-dichlorobenzoate is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the three distinct phenyl rings would show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The protons on the 4-benzoylphenyl moiety are anticipated to be shifted downfield compared to 4-hydroxybenzophenone (B119663) due to the deshielding effect of the ester linkage. chemicalbook.comnih.gov Similarly, the protons of the 2,4-dichlorobenzoate ring will have chemical shifts influenced by the two chlorine atoms and the ester group. chemicalbook.comnih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Two low-field signals corresponding to the ketone (C=O) and ester (C=O) carbonyl carbons are expected, with the ester carbonyl typically appearing at a slightly higher field (around 165-170 ppm) than the ketone carbonyl (around 190-195 ppm). chemicalbook.comchemicalbook.comchemicalbook.com The aromatic carbons will resonate in the δ 110-150 ppm range, with their specific shifts determined by the attached substituents (chlorine, oxygen, and other phenyl rings).

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-2', H-6' (Benzoyl) | 7.80 - 7.90 | d | C=O (Ketone) | ~195.5 |

| H-3', H-5' (Benzoyl) | 7.50 - 7.60 | t | C=O (Ester) | ~164.0 |

| H-4' (Benzoyl) | 7.60 - 7.70 | t | C-1 (Ester-linked Phenyl) | ~154.0 |

| H-2, H-6 (Ester-linked Phenyl) | 7.85 - 7.95 | d | C-4 (Ketone-linked Phenyl) | ~138.0 |

| H-3, H-5 (Ester-linked Phenyl) | 7.25 - 7.35 | d | C-1' (Benzoyl) | ~137.5 |

| H-3'' (Dichlorophenyl) | 7.60 - 7.70 | d | C-4'' (Dichlorophenyl) | ~139.0 |

| H-5'' (Dichlorophenyl) | 7.40 - 7.50 | dd | C-2'' (Dichlorophenyl) | ~134.0 |

| H-6'' (Dichlorophenyl) | 8.00 - 8.10 | d | Aromatic & Olefinic Carbons | 118.0 - 133.0 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. researchgate.netresearchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each of the three aromatic rings. For instance, a cross-peak between the signals at δ 8.00-8.10 (predicted for H-6'') and δ 7.40-7.50 (predicted for H-5'') would confirm their adjacency on the 2,4-dichlorophenyl ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this molecule as it establishes long-range (2-3 bond) correlations between protons and carbons, connecting the fragments. Key expected correlations include:

Correlations from the protons on the ester-linked phenyl ring (H-3, H-5) to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the protons on the 2,4-dichlorophenyl ring (especially H-6'') to the ester carbonyl carbon.

Correlations from the protons on the benzoyl ring (H-2', H-6') and the ester-linked phenyl ring (H-2, H-6) to the ketone carbonyl carbon, definitively placing the benzoyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, even if they are not directly bonded. NOESY data can provide insights into the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl rings with respect to each other. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing excellent information on the functional groups present and offering clues about the molecular conformation. researchgate.netelectrochemsci.org

Functional Group Identification and Characteristic Band Assignments

The most prominent features in the IR and Raman spectra of this compound would be the carbonyl stretching vibrations. Because the ketone and ester carbonyls are in different chemical environments, they are expected to give rise to two distinct absorption bands. chemicalbook.comchemicalbook.comnist.gov

Ketone C=O Stretch: Expected in the region of 1650-1670 cm⁻¹. This band is characteristic of a diaryl ketone. chemicalbook.com

Ester C=O Stretch: Expected at a higher frequency, typically around 1735-1750 cm⁻¹, characteristic of an aromatic ester. chemicalbook.com

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Ester Stretches: Two characteristic bands are anticipated: an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1050-1150 cm⁻¹.

C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds. chemicalbook.com

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Strong |

| Ester C=O Stretch | 1735 - 1750 | Strong | Medium |

| Ketone C=O Stretch | 1650 - 1670 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Strong |

| Asymmetric C-O-C Stretch (Ester) | 1250 - 1300 | Strong | Weak |

| Symmetric C-O-C Stretch (Ester) | 1050 - 1150 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound (C₂₀H₁₂Cl₂O₃), the molecular weight is approximately 386.22 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) cluster at m/z 386, 388, and 390, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl₂ , ³⁵Cl³⁷Cl, ³⁷Cl₂). The most likely initial fragmentation pathway is the cleavage of the ester bond, which is the weakest linkage in the molecule. This would lead to two primary fragment ions:

The 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) at m/z 173/175. This highly stabilized acylium ion is expected to be a prominent peak in the spectrum. nih.govnist.gov Further loss of a CO molecule would yield the 2,4-dichlorophenyl cation at m/z 145/147.

The 4-benzoylphenoxyl radical or its corresponding cation. The formation of the 4-benzoylphenyl cation ([C₁₃H₉O]⁺) at m/z 197 after rearrangement is also highly plausible. This fragment could further break down by losing a CO group to give the phenyl cation at m/z 77, or by cleavage to produce the benzoyl cation ([C₇H₅O]⁺) at m/z 105. nih.govnist.gov

Predicted Key Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 386/388/390 | Molecular Ion [M]⁺ | [C₂₀H₁₂Cl₂O₃]⁺ |

| 197 | 4-Benzoylphenyl Cation | [C₁₃H₉O]⁺ |

| 173/175 | 2,4-Dichlorobenzoyl Cation | [C₇H₃Cl₂O]⁺ |

| 145/147 | 2,4-Dichlorophenyl Cation | [C₆H₃Cl₂]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₂₀H₁₂Cl₂O₃, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally verify this mass, providing strong evidence for the compound's identity. The high resolution allows for the differentiation from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₂Cl₂O₃ |

| Monoisotopic Mass | 386.01120 Da |

| Average Mass | 387.218 Da |

Note: This table represents theoretical values. Experimental HRMS data would provide measured values for comparison.

Investigation of Ionization and Fragmentation Pathways

Mass spectrometry, particularly in tandem with techniques like electrospray ionization (ESI) and collision-induced dissociation (CID), can elucidate the structural connectivity of a molecule by breaking it apart and analyzing the resulting fragments.

The fragmentation of this compound would likely proceed through the cleavage of its ester and ketone functionalities, which are typically the most labile bonds. Common fragmentation patterns for aromatic esters often involve cleavages at the ester linkage. For instance, the loss of the dichlorobenzoyl group or the benzoylphenyl group could be expected, leading to characteristic fragment ions. The presence of chlorine atoms would also produce a distinctive isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Potential fragmentation pathways could include:

Cleavage of the ester bond to form a [C₁₃H₉O]⁺ ion (benzoylphenyl cation) and a [C₇H₃Cl₂O₂]⁻ ion (2,4-dichlorobenzoate anion), or their corresponding neutral losses.

Fragmentation of the benzoylphenyl moiety, for example, through the loss of a phenyl radical.

Decarboxylation (loss of CO₂) from the dichlorobenzoate fragment.

Understanding these pathways helps to piece together the molecular structure and confirm the arrangement of the different functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

A single crystal X-ray diffraction experiment on this compound would reveal its crystal system and space group. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides more detailed information about the symmetry elements present within the unit cell. This data is fundamental to defining the packing of the molecules in the crystal. While no specific data exists for the title compound, related structures containing similar moieties have been found to crystallize in various systems, such as monoclinic and orthorhombic. nih.govyoutube.comnist.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: This table is illustrative. Actual values would be determined experimentally.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present, where hydrogen atoms on the phenyl rings interact with the oxygen atoms of the carbonyl and ester groups.

Halogen Bonding: The chlorine atoms on the dichlorobenzoate ring can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms or the π-systems of the aromatic rings.

π-π Stacking: The multiple aromatic rings in the molecule could lead to π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal packing.

Reactivity and Mechanistic Pathways of 4 Benzoylphenyl 2,4 Dichlorobenzoate

Hydrolytic Stability and Kinetic Studies under Varying Conditions

The hydrolysis of 4-Benzoylphenyl 2,4-dichlorobenzoate (B1228512) involves the cleavage of the ester bond, yielding 4-hydroxybenzophenone (B119663) and 2,4-dichlorobenzoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the hydrolysis proceeds via the reverse of Fischer esterification. The carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org The reaction is reversible and generally does not proceed to completion. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and an alcohol. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis. The rate of alkaline hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

The stability of the ester is influenced by both steric and electronic factors. The bulky benzoylphenyl and dichlorophenyl groups may sterically hinder the approach of the nucleophile to the carbonyl center. Electron-withdrawing substituents on the phenyl ring of the benzoate (B1203000) can increase the electrophilicity of the carbonyl carbon, thereby accelerating hydrolysis. chemrxiv.org Conversely, electron-donating groups would slow down the reaction. In 4-Benzoylphenyl 2,4-dichlorobenzoate, the two chlorine atoms on the benzoate ring are electron-withdrawing, which is expected to facilitate hydrolysis compared to an unsubstituted benzoate ester.

Interactive Table: Expected Factors Influencing Hydrolytic Rate of this compound

| Influencing Factor | Effect on Hydrolysis Rate | Rationale |

| Acidic Conditions | Catalyzed | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. libretexts.org |

| Basic Conditions | Catalyzed and Irreversible | Direct nucleophilic attack of the highly nucleophilic hydroxide ion on the carbonyl carbon. libretexts.org |

| Steric Hindrance | Decreased Rate | The bulky 4-benzoylphenyl and 2,4-dichlorophenyl groups can impede the approach of water or hydroxide ions to the ester carbonyl group. |

| Electronic Effects | Increased Rate | The two electron-withdrawing chlorine atoms on the benzoate ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org |

Photochemical Reaction Pathways and Identification of Reactive Intermediates

The photochemical behavior of this compound is dominated by the benzophenone (B1666685) chromophore. Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to form a long-lived triplet state. researchgate.netelsevierpure.com This triplet state is a key reactive intermediate in many photochemical reactions. researchgate.netelsevierpure.com

A characteristic reaction of the benzophenone triplet is hydrogen abstraction from a suitable donor molecule to form a ketyl radical. rsc.org In the absence of an external hydrogen donor, this could potentially occur intramolecularly or from a solvent molecule. For instance, in a solvent like isopropanol, the benzophenone triplet would abstract a hydrogen atom from the alcohol, leading to the formation of a benzophenone ketyl radical and an alcohol-derived radical. acs.org

The primary photochemical processes for the benzophenone moiety can be summarized as:

Excitation: The ground state molecule absorbs a photon to reach an excited singlet state.

Intersystem Crossing: The excited singlet state rapidly converts to the more stable triplet state.

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a donor, leading to the formation of a ketyl radical.

The subsequent fate of the ketyl radical can involve dimerization to form a pinacol, or other radical-radical reactions. rsc.org

While the benzophenone portion is highly photoreactive, the 2,4-dichlorobenzoate moiety may also undergo photochemical reactions, such as the photolysis of the carbon-chlorine bond, although this is generally a less efficient process compared to the reactions of the benzophenone triplet. Irradiation of chlorobenzene (B131634) derivatives in benzene (B151609) can lead to the formation of biphenyls. rsc.org

Nucleophilic Substitution Reactions Involving Chlorinated Aromatic Rings

The 2,4-dichlorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The two chlorine atoms and the ester group act as electron-withdrawing substituents, activating the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles and polar aprotic solvents generally favor the reaction. rsc.org

Electron Transfer (ET) Mechanisms and Radical Anion Intermediates

While the SNAr mechanism is common, an alternative pathway involving single electron transfer (SET) can also occur, particularly with certain nucleophiles and substrates. In this mechanism, an electron is transferred from the nucleophile to the aromatic substrate to form a radical anion intermediate. scranton.edu For polychlorinated aromatic compounds, the formation of a radical anion can lead to the cleavage of a carbon-halogen bond. acs.org The resulting aryl radical can then react with the nucleophile.

The reaction of chlorine atoms and their radical anions (Cl2•-) with aromatic compounds like benzoic acid has been studied, indicating that radical pathways can be significant in the transformation of chlorinated aromatic species. acs.orgacs.org

Regioselectivity and Stereochemical Control in Substitution Processes

In nucleophilic aromatic substitution on the 2,4-dichlorophenyl ring of this compound, the position of nucleophilic attack is directed by the substituents on the ring. Electron-withdrawing groups ortho and para to a leaving group stabilize the negative charge of the Meisenheimer intermediate through resonance, thus activating these positions for substitution. libretexts.orgyoutube.com

In the case of the 2,4-dichlorophenyl moiety:

The chlorine at the C4 position is para to the ester group (an electron-withdrawing group).

The chlorine at the C2 position is ortho to the ester group.

Both positions are activated towards nucleophilic attack. However, steric hindrance from the adjacent ester group might make the C2 position less accessible to bulky nucleophiles. Therefore, substitution is generally favored at the C4 position. nih.gov The regioselectivity of nucleophilic aromatic substitution is a critical aspect in determining the final product structure. nih.govstackexchange.com

Interactive Table: Directing Effects in Nucleophilic Aromatic Substitution on the 2,4-Dichlorophenyl Ring

| Position of Chlorine | Directing Effect of Ester Group | Expected Reactivity | Rationale |

| C2 (ortho) | Activating | Favorable, but may be sterically hindered | The electron-withdrawing ester group can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org |

| C4 (para) | Activating | Highly Favorable | The ester group effectively stabilizes the negative charge of the Meisenheimer intermediate at this position through resonance, with less steric hindrance compared to the ortho position. libretexts.orgnih.gov |

Transesterification Reactions and Other Ester Functional Group Transformations

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.com

Base-catalyzed transesterification involves the attack of an alkoxide nucleophile on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The original alkoxy group is then eliminated as an alkoxide. To drive the reaction to completion, the reactant alcohol is often used in large excess. youtube.com

The transesterification of this compound would involve the reaction with an alcohol (R'-OH) to produce a new ester of 2,4-dichlorobenzoic acid (2,4-dichlorobenzoyl-OR') and 4-hydroxybenzophenone. The feasibility and rate of this reaction would depend on the reaction conditions and the nature of the alcohol. Sterically hindered esters can be more challenging to transesterify. nih.gov The use of specific catalysts, such as titanates, has been shown to be effective in the transesterification of benzoate esters. researchgate.net

Interactive Table: General Mechanisms of Transesterification

| Catalyst | Mechanistic Steps | Key Intermediates |

| Acid (H+) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by the new alcohol. 3. Proton transfer. 4. Elimination of the original alcohol. 5. Deprotonation to yield the new ester. masterorganicchemistry.com | Protonated carbonyl, Tetrahedral intermediate |

| Base (RO-) | 1. Nucleophilic attack by the alkoxide of the new alcohol. 2. Formation of a tetrahedral intermediate. 3. Elimination of the original alkoxide. youtube.com | Tetrahedral intermediate |

Theoretical and Computational Investigations of 4 Benzoylphenyl 2,4 Dichlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and geometry of molecules. For 4-Benzoylphenyl 2,4-dichlorobenzoate (B1228512), DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms in space. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) would be crucial for achieving a balance between computational cost and accuracy.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can provide a predicted Infrared (IR) and Raman spectrum. This is invaluable for interpreting experimental spectra, as each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the stretching of the carbonyl groups, the C-O-C ester linkage, and the C-Cl bonds, as well as the various vibrations of the phenyl rings.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For 4-Benzoylphenyl 2,4-dichlorobenzoate, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) in the ultraviolet-visible range. These absorptions correspond to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. Such calculations would elucidate the nature of these transitions (e.g., n→π, π→π).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, the HOMO and LUMO, are critical in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Analysis: For this compound, the spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, as these are the areas where the highest energy electrons reside. Conversely, the LUMO's distribution would highlight the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Charge Distribution: Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations to visualize the charge distribution across the molecule. These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and ester groups, while positive potentials might be found on the hydrogen atoms of the phenyl rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and conformational landscape. For this compound, MD simulations could reveal how the two phenyl rings and the central ester group rotate and flex in different solvent environments. This is crucial for understanding how the molecule might interact with other molecules or biological targets. MD can also be used to study intermolecular interactions in the condensed phase, predicting properties like binding affinities to receptors or enzymes.

Reaction Mechanism Elucidation and Energy Profile Mapping using Computational Methods

Computational methods are invaluable for mapping out the potential reaction pathways of a molecule. For instance, the hydrolysis of the ester bond in this compound could be studied. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. This profile would reveal the activation energy barriers for different steps, allowing for the determination of the most likely reaction mechanism (e.g., whether it proceeds through a tetrahedral intermediate). Techniques like transition state searching algorithms are employed to locate the high-energy transition state structures that connect reactants and products.

Structure-Reactivity Correlation Studies

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the phenyl rings) and calculating various electronic and structural parameters, a Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Correlation study could be developed. For example, one could investigate how the addition of electron-donating or electron-withdrawing groups affects the HOMO-LUMO gap, the charge on specific atoms, or the predicted reactivity towards a particular reaction. These studies are fundamental in rational drug design and materials science for predicting the properties of novel compounds before their synthesis.

Based on a comprehensive search of available scientific and technical literature, there is insufficient specific data regarding the compound This compound to generate a thorough and detailed article that adheres to the requested outline.

Therefore, populating the specified sections and subsections with scientifically accurate and detailed research findings for this particular compound is not possible at this time. To maintain factual accuracy and adhere to the instructions, the article cannot be generated.

Advanced Applications and Materials Science Research Involving Benzoylphenyl and Dichlorobenzoate Esters

Interdisciplinary Research Avenues in Functional Materials

The exploration of benzoylphenyl and dichlorobenzoate esters, particularly compounds like 4-Benzoylphenyl 2,4-dichlorobenzoate (B1228512), is paving the way for significant advancements in the field of functional materials. This research is inherently interdisciplinary, bridging the principles of chemistry, physics, and materials engineering to develop novel materials with tailored properties. The unique combination of the bulky, photoactive benzoylphenyl group and the polar, structurally significant dichlorobenzoate moiety offers a rich playground for scientific innovation.

The primary interdisciplinary research avenues for esters incorporating these building blocks are in the domains of advanced polymers and liquid crystals. In these areas, the specific molecular architecture of the ester directly influences the macroscopic properties of the material, leading to a wide range of potential applications.

One significant area of investigation involves the incorporation of benzoylphenyl structures into polymeric chains. Research into aromatic polyamides containing benzoyl groups has demonstrated the potential for creating materials with exceptional thermal stability and inherent fluorescence. For instance, a polymer incorporating a p-benzoyl-4,4'-diaminobenzoylaniline structure has been shown to be stable up to 300°C and to exhibit strong blue fluorescence around 420 nm. scirp.org This suggests that polymers derived from or containing 4-Benzoylphenyl 2,4-dichlorobenzoate could be developed for applications requiring high-temperature resistance and specific optical properties, such as in specialized automotive components or as active elements in light-emitting diodes (LEDs).

Another major frontier is the use of molecules with dichlorobenzoate cores in the formulation of liquid crystals. The substitution pattern of the chloro-substituents on the benzoate (B1203000) core, along with the nature of the terminal groups, has a significant impact on the mesomorphic properties of the resulting materials. researchgate.net Research on calamitic liquid crystals containing a dichlorobenzoate unit has shown that these compounds can exhibit enantiotropic nematic and/or smectic phases. researchgate.net This tunability is crucial for the development of advanced liquid crystal displays (LCDs). The introduction of a benzoylphenyl group to a dichlorobenzoate core in a molecule like this compound could lead to novel liquid crystalline materials with unique electro-optical switching characteristics.

The interdisciplinary nature of this research is further highlighted by the investigation of bent-shaped liquid crystals. Materials based on a 3-hydroxybenzoic acid central core, which is structurally related to the benzoate moiety, have been shown to exhibit a variety of columnar, lamellar, and nematic phases depending on their molecular structure. The synthesis and characterization of such materials require a deep understanding of organic synthesis, physical chemistry to analyze phase transitions, and optics to evaluate their performance in display applications.

The development of these functional materials relies on a synergistic approach. Chemists design and synthesize novel ester molecules, while physicists and materials scientists characterize their physical and optical properties. This collaborative effort is essential for understanding the structure-property relationships that govern the behavior of these materials and for engineering them for specific technological applications.

Detailed Research Findings

Recent research has provided valuable insights into the properties of materials containing benzoylphenyl and dichlorobenzoate structures, which can be extrapolated to predict the potential of this compound in functional materials.

Table 1: Properties of a Functional Polymer Containing a Benzoylphenyl Moiety

| Property | Finding | Potential Application |

| Thermal Stability | Stable up to 300°C | High-temperature resistant components in automotive and aerospace industries. |

| Fluorescence | Strong blue fluorescence at approximately 420 nm scirp.org | Active layers in organic light-emitting diodes (OLEDs) and fluorescent sensors. |

| Morphology | Demonstrates specific morphological characteristics under SEM scirp.org | Development of structured films and fibers with tailored optical properties. |

Table 2: Mesomorphic Properties of Dichlorobenzoate-Containing Liquid Crystals

| Property | Finding | Potential Application |

| Mesophase Behavior | Exhibit enantiotropic nematic and/or smectic phases researchgate.net | Advanced liquid crystal displays (LCDs) with improved performance characteristics. |

| Structural Influence | Substitution pattern on the dichlorobenzoate core and terminal groups significantly influence mesomorphic properties researchgate.net | Design of custom liquid crystal materials for specific display modes (e.g., twisted nematic, super-twisted nematic). |

| Chirality Induction | Potential for use as chiral dopants to induce helical structures in nematic hosts | Development of cholesteric liquid crystals for reflective displays and optical films. |

These findings underscore the potential of this compound as a versatile building block for a new generation of functional materials. The interplay between its constituent chemical groups opens up a vast design space for materials with precisely controlled optical, thermal, and mesomorphic properties, driving innovation across multiple scientific and engineering disciplines.

Environmental Research on Dichlorobenzoate Compounds

Biodegradation Pathways and Microbial Transformation Studies

Microbial activity is a crucial factor in the environmental degradation of dichlorobenzoate compounds. Various microorganisms have demonstrated the ability to utilize these compounds as a source of carbon and energy, leading to their breakdown and detoxification.

The biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, has been extensively studied. The process typically involves the initial removal of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). google.com This is followed by the hydroxylation of 2,4-DCP to produce dichlorocatechol. google.com The aromatic ring is then cleaved, leading to the formation of various intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. google.com

Similarly, the biodegradation of 3,4-dichlorobenzoic acid (3,4-DCBA) has been investigated. Studies have shown that bacteria such as Edwardsiella tarda can degrade 3,4-DCBA, with the optimal conditions for degradation being a temperature of 42°C and a pH of 7.5. jbarbiomed.com The degradation ability of these microorganisms can be enhanced by adaptation to the substrate. jbarbiomed.com

A critical step in the biodegradation of chlorinated aromatic compounds is dehalogenation, the removal of chlorine atoms from the aromatic ring. This process is catalyzed by specific enzymes produced by microorganisms. Two primary mechanisms of enzymatic dehalogenation under aerobic conditions are hydrolytic dehalogenation and oxygenolytic dehalogenation.

In hydrolytic dehalogenation, a chlorine atom is replaced by a hydroxyl group from a water molecule. For instance, the bacterium Alcaligenes denitrificans NTB-1 has been shown to carry out the hydrolytic dehalogenation of 4-chlorobenzoate (B1228818), 4-bromobenzoate, and 4-iodobenzoate (B1621894) to form 4-hydroxybenzoate. scielo.br This same organism can also reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate under low oxygen conditions, a novel reaction for aerobic bacteria. scielo.br

Oxygenolytic dehalogenation involves the action of oxygenase enzymes, which incorporate one or both atoms of molecular oxygen into the substrate, leading to the removal of the halogen. This is a common strategy employed by aerobic microorganisms to initiate the degradation of chlorinated aromatic compounds. scielo.br For example, the degradation of 1,4-dichlorobenzene (B42874) is initiated by a dioxygenase enzyme that converts it to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. jbarbiomed.com

Research on 4-chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 has demonstrated its ability to act on other chlorinated compounds, including chlorinated nitroaromatic compounds. epa.gov This suggests a degree of substrate promiscuity in these dehalogenating enzymes, which could be relevant for the breakdown of various dichlorobenzoate isomers.

The study of metabolites is essential for understanding the complete biodegradation pathway and assessing the potential environmental impact of transformation products. In the degradation of 2,4-D, a series of metabolites have been identified, including 2,4-dichlorophenol, dichlorocatechol, 2,4-dichloro-cis,cis-muconate, 2-chlorodienelactone, and 2-chloromaleylacetate. google.com

In the degradation of 1,4-dichlorobenzene by a Pseudomonas species, the identified metabolites include 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-dichlorocatechol, and 2,5-dichloro-cis,cis-muconic acid. jbarbiomed.com The degradation of 1,3-dichlorobenzene (B1664543) by an Alcaligenes species proceeds through 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene and 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. researchgate.net

The table below summarizes some of the key metabolites identified during the microbial degradation of related dichlorinated aromatic compounds.

| Parent Compound | Key Metabolites | Degrading Organism(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate | Cupriavidus necator JMP134, Pseudomonas strains |

| 1,4-Dichlorobenzene | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-Dichlorocatechol | Pseudomonas sp. |

| 1,3-Dichlorobenzene | 3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-Dichlorocatechol | Alcaligenes sp. |

| 2,4-Dichlorobenzoate | 4-Chlorobenzoate, 4-Hydroxybenzoate | Alcaligenes denitrificans NTB-1 |

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Photolysis)

In addition to microbial degradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of dichlorobenzoate compounds in the environment. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For ester compounds like 4-Benzoylphenyl 2,4-dichlorobenzoate, hydrolysis is a primary abiotic degradation pathway. Studies on the structurally similar drug fenofibrate (B1672516) have shown that it undergoes rapid degradation through hydrolysis, particularly under acidic and basic conditions. scielo.brscielo.br The ester bond is cleaved, resulting in the formation of fenofibric acid. scite.ai Similarly, this compound is expected to hydrolyze to 4-benzoylphenol and 2,4-dichlorobenzoic acid. The rate of hydrolysis can be influenced by pH, with studies on other compounds showing increased degradation at both low and high pH values. mdpi.com

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant dissipation pathway for some organic compounds in aquatic environments. nih.gov For instance, the photolysis of the herbicide clomazone (B1669216) is enhanced in the presence of photosensitizers like hydrogen peroxide and riboflavin. nih.gov The degradation of the herbicide pyraclostrobin (B128455) is also faster under UV light compared to sunlight. mdpi.com Studies on halobenzonitriles have shown that their photoreactivity varies depending on the specific halogen and its position on the benzene (B151609) ring. nih.gov While direct photolysis of some chlorinated benzoic acids may be slow, indirect photolysis, mediated by other substances in the water, can play a role in their transformation.

The table below provides a summary of the expected abiotic transformation of this compound and the subsequent degradation of its hydrolysis product, 2,4-dichlorobenzoic acid.

| Transformation Process | Reactant | Expected Products | Influencing Factors |

| Hydrolysis | This compound | 4-Benzoylphenol, 2,4-Dichlorobenzoic acid | pH, Temperature |

| Photolysis | 2,4-Dichlorobenzoic acid | Dechlorinated and hydroxylated derivatives | Sunlight intensity (UV radiation), Presence of photosensitizers |

Advanced Analytical Methodologies for Environmental Detection and Quantification of Dichlorobenzoates

The detection and quantification of dichlorobenzoates and their degradation products in environmental matrices such as water, soil, and biota require sensitive and selective analytical methods. scite.ai A variety of techniques have been developed and are commonly employed for this purpose.

Gas Chromatography (GC) coupled with various detectors is a widely used technique. The electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it suitable for the analysis of dichlorobenzoates. researchgate.net For enhanced selectivity and confirmation, GC is often coupled with a mass spectrometer (GC-MS). researchgate.net For non-volatile compounds, a derivatization step may be necessary to increase their volatility for GC analysis. eurofins.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool, especially for the analysis of polar and non-volatile compounds, which can often be analyzed without derivatization. HPLC systems are commonly equipped with UV detectors or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). LC-MS/MS is particularly well-suited for targeted analysis of multiple analytes in complex matrices.

Sample Preparation is a critical step before instrumental analysis to isolate the target analytes from the complex environmental matrix and concentrate them to detectable levels. Common sample preparation techniques include:

Liquid-liquid extraction (LLE)

Solid-phase extraction (SPE) , which uses cartridges packed with a sorbent material to selectively retain the analytes of interest. researchgate.net

Solid-phase microextraction (SPME) , a solvent-free technique that uses a coated fiber to extract analytes from a sample. researchgate.net

Soxhlet extraction is a classical method for extracting organic compounds from solid samples. researchgate.net

The table below summarizes some of the advanced analytical methods used for the detection of dichlorobenzoates and related compounds.

| Analytical Technique | Detector | Sample Preparation | Typical Analytes |

| Gas Chromatography (GC) | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Liquid-Liquid Extraction, Solid-Phase Extraction, Soxhlet Extraction | Chlorinated phenols, Chlorinated benzenes, Pesticides |

| High-Performance Liquid Chromatography (HPLC) | UV Detector, Tandem Mass Spectrometry (MS/MS) | Solid-Phase Extraction, Solid-Phase Microextraction | Phthalate esters, Bisphenols, Herbicides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.